tert-butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a methyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the intermediate compound.
Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride (NaBH4) in methanol to obtain the alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate
- tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-acetyl-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8-6-13(7-10(8)9(2)14)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t8-,10-/m1/s1 |
InChI Key |
HREZTDIFTLSAQP-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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